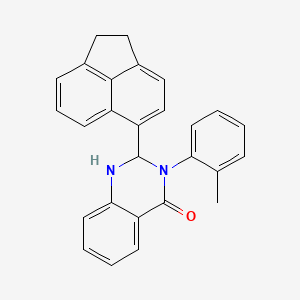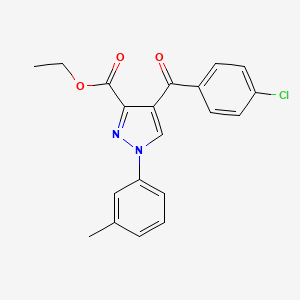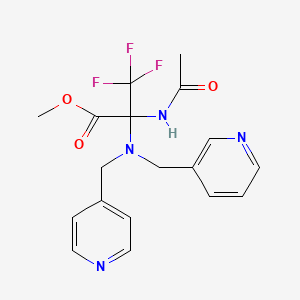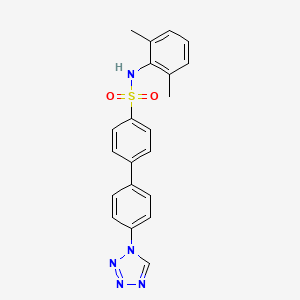![molecular formula C8H6ClN3S2 B11503530 N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]benzene-1,2-diamine](/img/structure/B11503530.png)
N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-[(5Z)-4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDENE]BENZENE-1,2-DIAMINE is a chemical compound known for its unique structure and properties. This compound features a dithiazole ring, which is a five-membered ring containing two sulfur atoms and one nitrogen atom, along with a benzene ring substituted with a chloro group and a diamine group. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(5Z)-4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDENE]BENZENE-1,2-DIAMINE typically involves the reaction of benzene-1,2-diamine with a dithiazole precursor under specific conditions. One common method involves the use of 2,4,5-trichloropyrimidine and benzene-1,2-diamine in the presence of a base such as DIEA (diisopropylethylamine) in n-butanol at elevated temperatures . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-[(5Z)-4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDENE]BENZENE-1,2-DIAMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N1-[(5Z)-4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDENE]BENZENE-1,2-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of N1-[(5Z)-4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDENE]BENZENE-1,2-DIAMINE involves its interaction with specific molecular targets. The dithiazole ring and the chloro group play crucial roles in its binding affinity and reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N1-(2,5-dichloropyrimidin-4-yl)benzene-1,2-diamine: This compound has a similar structure but with a pyrimidine ring instead of a dithiazole ring.
N4-(2-aminophenyl)-5-chloro-N2-(4-(4-methylpiperazin-1-yl)phenyl)pyrimidine-2,4-diamine: Another similar compound with a pyrimidine ring and additional substituents.
Uniqueness
N1-[(5Z)-4-CHLORO-5H-1,2,3-DITHIAZOL-5-YLIDENE]BENZENE-1,2-DIAMINE is unique due to the presence of the dithiazole ring, which imparts distinct chemical and biological properties. The combination of the dithiazole ring with the chloro and diamine groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C8H6ClN3S2 |
|---|---|
Molecular Weight |
243.7 g/mol |
IUPAC Name |
2-[(4-chlorodithiazol-5-ylidene)amino]aniline |
InChI |
InChI=1S/C8H6ClN3S2/c9-7-8(13-14-12-7)11-6-4-2-1-3-5(6)10/h1-4H,10H2 |
InChI Key |
QPIGZOLUJQKPPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)N=C2C(=NSS2)Cl |
solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(3-fluorophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate](/img/structure/B11503452.png)

![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(2-fluoro-4-methoxyphenyl)ethanone](/img/structure/B11503464.png)

![Ethyl 3-({[4-(acetylamino)phenyl]carbonyl}amino)-3-(4-ethoxyphenyl)propanoate](/img/structure/B11503469.png)


![3-{[(4-Ethoxyphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid](/img/structure/B11503492.png)
![methyl 11-[3-(benzyloxy)phenyl]-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11503500.png)
![N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide](/img/structure/B11503503.png)
![4-(4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11503508.png)
![1-(4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide](/img/structure/B11503535.png)
![ethyl 4-[2-(2-chlorophenyl)-4-{[4-(ethoxycarbonyl)phenyl]amino}-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11503541.png)
![1-(4-chlorophenyl)-N-(3-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11503549.png)
